REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[C:20]2[C:15](=[CH:16][C:17]([F:38])=[C:18]([N:21]3[CH2:26][CH2:25][N:24]([CH2:27][C:28]([C:30]4[CH:35]=[CH:34][C:33]([O:36][CH3:37])=[CH:32][CH:31]=4)=[O:29])[CH2:23][CH2:22]3)[CH:19]=2)[C:14](=[O:39])[C:13]([C:40]([OH:42])=[O:41])=[CH:12]1>C(O)C.[H][H].[Pd]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([N:11]2[C:20]3[C:15](=[CH:16][C:17]([F:38])=[C:18]([N:21]4[CH2:22][CH2:23][N:24]([CH2:27][C:28]([C:30]5[CH:31]=[CH:32][C:33]([O:36][CH3:37])=[CH:34][CH:35]=5)=[O:29])[CH2:25][CH2:26]4)[CH:19]=3)[C:14](=[O:39])[C:13]([C:40]([OH:42])=[O:41])=[CH:12]2)=[C:2]([F:1])[CH:7]=1
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])N1C=C(C(C2=CC(=C(C=C12)N1CCN(CC1)CC(=O)C1=CC=C(C=C1)OC)F)=O)C(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
the resulting solid was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)N1C=C(C(C2=CC(=C(C=C12)N1CCN(CC1)CC(=O)C1=CC=C(C=C1)OC)F)=O)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |